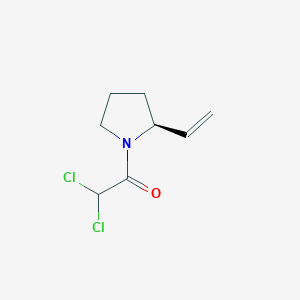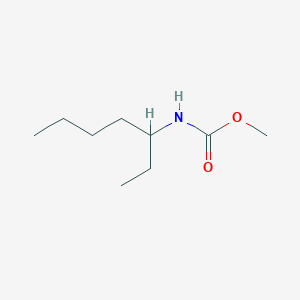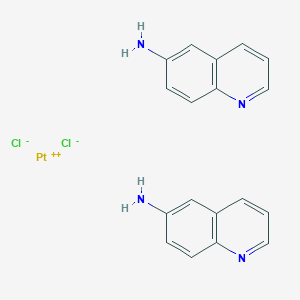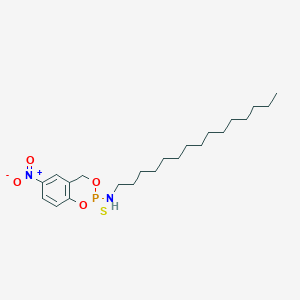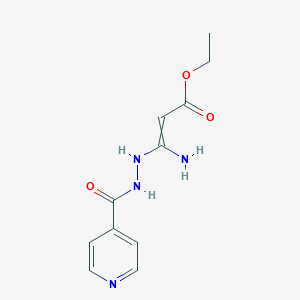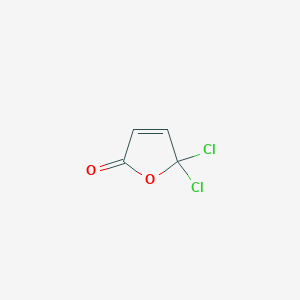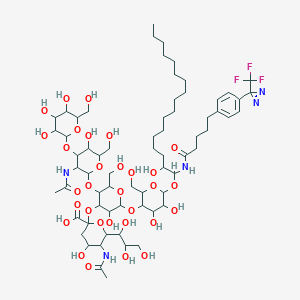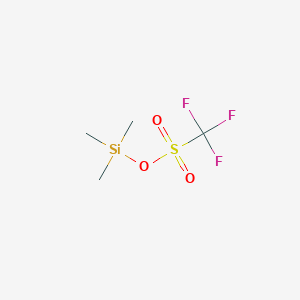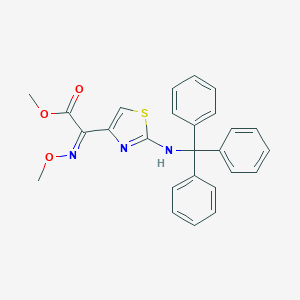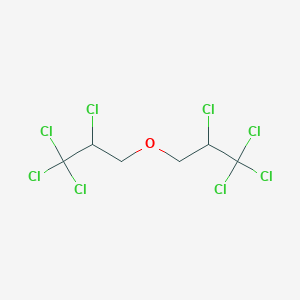![molecular formula C8H11NS B143176 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole CAS No. 132163-98-5](/img/structure/B143176.png)
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a 3-methylbut-1-enyl group. Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole typically involves the reaction of thiazole with 3-methylbut-1-enyl halides under basic conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like silica-supported tungstosilisic acid to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry approaches, such as employing ZnO nanoparticles as catalysts, has been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution reactions occur primarily at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can activate or inhibit biochemical pathways, such as those involved in oxidative stress response and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminothiazole: Known for its antimicrobial and anticancer properties.
4-methylthiazole: Used in flavor and fragrance industries.
Benzothiazole: Studied for its potential as an anticancer and antimicrobial agent.
Uniqueness
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
132163-98-5 |
|---|---|
Molekularformel |
C8H11NS |
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole |
InChI |
InChI=1S/C8H11NS/c1-7(2)3-4-8-9-5-6-10-8/h3-7H,1-2H3/b4-3+ |
InChI-Schlüssel |
MBSAKYBUOPFSKA-ONEGZZNKSA-N |
SMILES |
CC(C)C=CC1=NC=CS1 |
Isomerische SMILES |
CC(C)/C=C/C1=NC=CS1 |
Kanonische SMILES |
CC(C)C=CC1=NC=CS1 |
Synonyme |
Thiazole, 2-(3-methyl-1-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


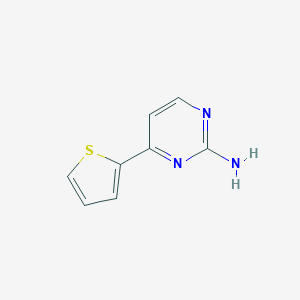
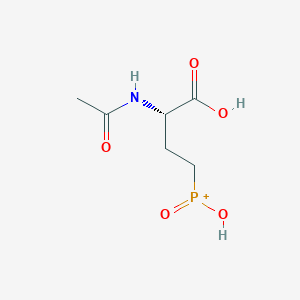
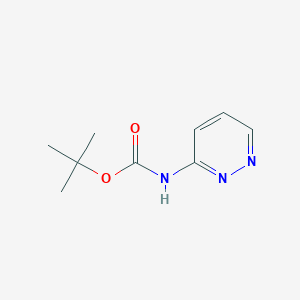
![2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol](/img/structure/B143096.png)
